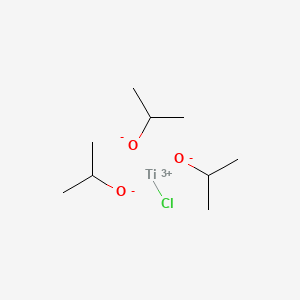
5-Cyano-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-1-naphthoic acid is a crystalline, light-yellow colored compound that belongs to the naphthalene derivative family . It has a molecular formula of C12H7NO2 and a molecular weight of 197.19 .
Synthesis Analysis
The synthesis of 5-Cyano-1-naphthoic acid involves multiple steps. One method starts with pyridine and dimethylformamide at 180 °C, followed by a reaction with aqueous lithium hydroxide in tetrahydrofuran and methanol . Another method starts with 5-carboxyphthalide, which is converted into the corresponding acylochloride. The latter is reacted with hydroxylamine to give the corresponding hydroxamyl phthalide, which is subsequently subjected to a dehydration reaction to give 5-cyanophthalide .Molecular Structure Analysis
The molecular structure of 5-Cyano-1-naphthoic acid consists of 12 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Scientific Research Applications
Fluorophore Synthesis
5-Cyano-1-naphthoic acid derivatives are used in the synthesis of various fluorophores. A study demonstrated a one-step approach to create 3-cyano-2-azaanthracenes, useful in photophysical applications, using 5-cyano-1,2,4-triazines and 2,3-dehydronaphthalene, which is generated from 3-amino-2-naphthoic acid (Kopchuk et al., 2016).
Synthesis of Fluoronaphthoic Acids
Research into the synthesis of mono- and difluoronaphthoic acids, which are structurally similar to 5-cyano-1-naphthoic acid, reveals their potential in creating biologically active compounds. These acids, like 5-cyano-1-naphthoic acid, offer unique properties for further chemical manipulation and study (Tagat et al., 2002).
Fluorescent Biolabels Development
5-Cyano-1-naphthoic acid derivatives are also key in synthesizing fluorescent 3(2H)-furanones, which show promise as fluorescent biolabels. These compounds, such as 4-cyano-2,2-dialkyl-5-(1- or 2-)naphthyl-3(2H)-furanones, are synthesized through reactions involving naphthoic acids (Mal’kina et al., 2013).
Photoacidity Studies
In the field of photochemistry, derivatives of 5-cyano-1-naphthoic acid, like 5-cyano-2-naphthol, are studied for their photoacidic properties. These studies provide insights into the solvatochromic shifts and excited-state behaviors of such compounds, crucial for understanding their interactions in various solvents and potential applications in photochemistry (Solntsev et al., 1998).
Medicinal Chemistry
While specific applications of 5-cyano-1-naphthoic acid in medicinal chemistry are not directly referenced, related compounds like 3-cyano-1-naphthalenecarboxylic acid have been used in the synthesis of tachykinin receptor antagonists, suggesting potential applications in drug development and organic synthesis (Ashworth et al., 2003).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes. Get medical attention . Following eye contact, rinse cautiously with water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
5-cyanonaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVPGIIGESADCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474743 |
Source


|
| Record name | 5-cyano-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1-naphthoic acid | |
CAS RN |
3839-20-1 |
Source


|
| Record name | 5-Cyano-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-cyano-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-cyclopropylethyl)[(1R)-1-phenylethyl]amine](/img/structure/B1365175.png)
![3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1365176.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365179.png)






![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)



![1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1365204.png)